Ethyl 2-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS No. 886935-96-2) is a structurally complex organic compound with the molecular formula C₂₀H₁₈FN₅O₄S₂ and a molecular weight of 475.51 g/mol . Its core structure comprises:
- A 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for enhancing chemical reactivity and biological activity.
- A thioacetamido linker bridging the thiadiazole and benzoate moieties.
- An ethyl benzoate ester group, which influences solubility and bioavailability .
This compound is synthesized via multi-step reactions involving cyclization of thiosemicarbazide derivatives, ureido group incorporation, and esterification under controlled conditions .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4S2/c1-2-30-17(28)14-5-3-4-6-15(14)23-16(27)11-31-20-26-25-19(32-20)24-18(29)22-13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3,(H,23,27)(H2,22,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTUXWBURWRYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a thiadiazole ring and a ureido group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. The presence of the thiadiazole moiety is known to enhance the interaction with biological targets, potentially leading to antiproliferative effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiadiazole structures have shown promising results in inhibiting tumor growth in various cancer models.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 (Prostate) | 0.33 | VEGFR-2 inhibition |
| Compound B | MCF-7 (Breast) | 1.48 | Apoptosis induction |
| Ethyl Compound | HCT-116 (Colon) | 3.97 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have indicated that the compound may also possess antimicrobial properties. Similar compounds have been evaluated against Leishmania species, showing effective inhibition at low concentrations.
Case Studies
- Antiproliferative Effects : A study evaluated the effects of thiadiazole derivatives on several cancer cell lines, including prostate and breast cancer cells. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis and cell cycle arrest mechanisms .
- Antileishmanial Activity : Research on structurally related compounds revealed that they exhibited strong antileishmanial activity, with some derivatives showing LC50 values as low as 4 µM against Leishmania braziliensis . These findings suggest that modifications in the chemical structure can enhance efficacy against parasitic infections.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 2-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is , with a molecular weight of 475.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, and a ureido group that enhances its reactivity and potential bioactivity.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules. The compound can be used as a reagent in nucleophilic substitution reactions and cyclization processes.
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 25 μg/mL to 32.6 μg/mL .
- Anticancer Potential : Studies have demonstrated that derivatives containing the thiadiazole core can inhibit cancer cell growth. For example, compounds with similar structures have shown IC50 values ranging from 16.46 to 92.02 µM against various cancer cell lines . The presence of the ureido group is believed to enhance the interaction with molecular targets involved in tumor progression.
Pharmaceutical Development
Given its biological activities, this compound is being investigated for potential therapeutic applications. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at treating infections or cancer.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. This compound was among the compounds tested and demonstrated promising results with MIC values comparable to standard antibiotics . This highlights its potential use in developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Inhibition
In another study focused on anticancer activity, this compound was tested against several cancer cell lines. The results indicated that it effectively inhibited cell proliferation at low micromolar concentrations . This suggests its viability as a lead compound for further pharmaceutical development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its 4-fluorophenyl-ureido-thiadiazole-thioacetamido-benzoate architecture. Below is a comparative analysis with structurally related derivatives:
Structural and Functional Group Comparisons
Key Differentiators
Fluorine Substituent: The 4-fluorophenyl group in the target compound improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., phenylureido derivatives) .
Ureido vs.
Thiadiazole Core : All analogs share the thiadiazole ring, but substituent variations dictate reactivity. For example, electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, favoring nucleophilic attack .
Q & A
Basic: What are the critical considerations for synthesizing this compound with high purity?
Answer:
The synthesis involves sequential steps: (1) formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions, (2) introduction of the 4-fluorophenyl urea moiety via nucleophilic substitution, and (3) coupling with ethyl 2-(2-aminoacetamido)benzoate using a thioether linkage . Key parameters include:
- Temperature control : Maintain 0–5°C during thiadiazole ring formation to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for acylation steps to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Basic: Which spectroscopic methods are essential for structural confirmation?
Answer:
- 1H/13C NMR : Verify the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and urea NH signals (δ 10–11 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 491.08) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., use identical cell lines like MCF-7 for anticancer studies) .
- Structural nuances : Compare substituent effects (e.g., 4-fluorophenyl vs. trifluoromethyl groups in kinase inhibition) .
- Data validation : Employ orthogonal assays (e.g., SPR for binding affinity and Western blot for downstream protein expression) .
Advanced: What strategies optimize this compound’s enzyme inhibition efficacy?
Answer:
- Molecular docking : Model interactions with COX-2 or kinases (e.g., EGFR) to identify critical hydrogen bonds with the urea group .
- SAR studies : Modify the benzoate ester to a carboxylic acid to enhance water solubility and target binding .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to assess potency changes .
Advanced: How to design experiments evaluating its pharmacokinetic properties?
Answer:
- In vitro ADME : Use Caco-2 cell monolayers to measure permeability and liver microsomes for metabolic stability .
- Plasma protein binding : Equilibrium dialysis with human serum albumin quantifies free drug fractions .
- In vivo PK : Administer 10 mg/kg (IV/oral) in rodent models; monitor plasma levels via LC-MS/MS over 24h .
Basic: What are preliminary biological targets for this compound?
Answer:
- Anticancer : Inhibits COX-2 (IC₅₀ ~2.5 µM) and EGFR (IC₅₀ ~1.8 µM) in MCF-7 and A549 cell lines .
- Antimicrobial : Shows moderate activity against S. aureus (MIC 32 µg/mL) via disruption of cell wall synthesis .
Advanced: How to address low solubility in aqueous media during formulation?
Answer:
- Prodrug strategy : Convert the ethyl benzoate ester to a sodium salt for enhanced solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) using solvent evaporation .
- Co-solvent systems : Use PEG-400/water (70:30) for in vitro assays .
Advanced: What computational tools predict its toxicity profile?
Answer:
- ADMET Predictor® : Estimate hepatotoxicity (CYP3A4 inhibition risk) and cardiotoxicity (hERG binding) .
- DEREK Nexus : Flag structural alerts (e.g., thiadiazole-related mutagenicity) .
Basic: Which in vitro assays are recommended for initial cytotoxicity screening?
Answer:
- MTT assay : Test viability in HEK-293 (normal) vs. HeLa (cancer) cells at 1–100 µM .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNAi knockdown : Silence EGFR or COX-2 and assess compound potency reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
